2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(1,3-Benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a fused bicyclic heteroaromatic core. The compound features a 1,3-benzodioxole moiety at position 2 and a bulky 4-tert-butylbenzyl group at position 5 (Figure 1). These substituents likely enhance its pharmacokinetic (PK) properties and target binding affinity compared to simpler analogs. The synthesis of such derivatives typically involves multi-step protocols, such as one-pot reactions starting from pyrazole-3-carboxylic acids, followed by amide formation, pyrazine ring closure, and dehydration .
The compound’s 1,3-benzodioxole group contributes to electron-rich aromatic interactions, while the 4-tert-butylbenzyl substituent may improve lipophilicity and metabolic stability.
Properties
CAS No. |
1326853-45-5 |
|---|---|
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.466 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3 |
InChI Key |
DLZMYUSXLZTYCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O3
- Molecular Weight : 383.44 g/mol
- CAS Number : 1025355-17-2
The compound features a pyrazolo[1,5-a]pyrazin core, which is known for various biological activities. The presence of the benzodioxole and tert-butylbenzyl moieties may contribute to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit key protein kinases involved in cancer progression, such as AXL and c-MET kinases. These kinases are implicated in signaling pathways that promote cell proliferation and survival in cancer cells .
Case Study : A derivative of pyrazolo[1,5-a]pyrazin demonstrated selective inhibition of AXL kinase, leading to reduced tumor growth in xenograft models. This suggests that this compound may share similar anticancer properties.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds like celecoxib have been widely studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators. The potential for this compound to exhibit similar effects warrants further investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : As mentioned, inhibition of specific kinases can disrupt signaling pathways critical for cancer cell survival.
- Antioxidant Activity : Pyrazole derivatives have shown potential as antioxidants, which can protect cells from oxidative stress.
- Modulation of Apoptosis : By influencing apoptotic pathways, these compounds may promote programmed cell death in malignant cells.
Research Findings
A review of literature reveals a range of studies assessing the biological activity of pyrazole derivatives:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : 4-Chlorophenyl substituents (as in 3o) enhance anticancer activity by improving target binding .
- Bulky Hydrophobic Groups (e.g., tert-butyl) : The 4-tert-butylbenzyl group in the target compound may mimic the tert-butyl in MK59, which improves metabolic stability and solubility .
- Benzodioxole vs. Chlorophenyl : The 1,3-benzodioxole group in the target compound could offer superior π-π stacking compared to chlorophenyl groups, though this requires experimental validation.
Pharmacokinetic and Stability Considerations
- Metabolic Stability : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones show improved PK profiles but may lack prodrug utility due to poor GSH adduct formation () .
- Terpene-Like Substituents : The 4-tert-butylbenzyl group in the target compound likely enhances metabolic stability compared to smaller alkyl chains .
Q & A
Basic: What are the standard synthetic routes for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Pyrazolo[1,5-a]pyrazin-4(5H)-one scaffolds are typically synthesized via intramolecular cyclization of substituted pyrazole intermediates. For example, 1-aryl-5-styrylpyrazoles can undergo Friedel-Crafts reactions followed by aerobic oxidation to form fused pyrazoloquinolines . Alternatively, α,β-enones react with hydrazine derivatives in one-pot syntheses to yield trisubstituted pyrazoles, which are further functionalized . Multi-step approaches involving chalcone intermediates (e.g., 2-hydroxychalcones) and hydrazine cyclization are also common for introducing substituents like benzodioxole or tert-butylbenzyl groups .
Advanced: How can regioselectivity challenges in pyrazole annulation be addressed during synthesis?
Regioselectivity in pyrazole annulation depends on electronic and steric effects of substituents. For instance, intramolecular Friedel-Crafts reactions favor cyclization at electron-rich aromatic positions, as demonstrated in the synthesis of pyrazolo[1,5-a]quinolines . Steric hindrance from bulky groups (e.g., tert-butyl) can direct reactions to less hindered sites. Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) and confirm substitution patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, as shown for related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., triclinic crystal system with α = 81.156°, β = 77.150°) .
- IR spectroscopy : Confirms carbonyl stretches (~1680–1700 cm⁻¹) and NH/OH groups in intermediates .
Advanced: How can conflicting crystallographic and NMR data be resolved for stereochemical assignments?
When crystallographic data (e.g., dihedral angles) contradict NMR-derived configurations, employ dynamic NMR experiments to assess rotational barriers. For example, NOESY can detect through-space interactions in solution, while variable-temperature NMR identifies conformational flexibility . Cross-validate with DFT calculations to reconcile discrepancies .
Basic: What computational tools predict the drug-likeness of this compound?
Lipinski’s Rule of Five and Veber’s parameters (polar surface area <140 Ų, ≤10 rotatable bonds) are standard for assessing bioavailability. Tools like SwissADME or Molinspiration calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors . The tert-butyl group in this compound may improve lipophilicity but requires solubility assays for validation .
Advanced: How can in silico docking studies guide the design of analogs with enhanced bioactivity?
Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., phosphodiesterases or kinases). Focus on key residues identified in crystallographic studies of related compounds . Adjust substituents (e.g., benzodioxole vs. nitro groups) to optimize binding affinity and selectivity .
Basic: What are common pitfalls in characterizing pyrazole-fused heterocycles via mass spectrometry?
Pyrazole derivatives often fragment at the N-N bond or lose substituents (e.g., tert-butyl groups as neutral C4H9•). Use high-resolution MS (HRMS-ESI/Q-TOF) to distinguish isotopic patterns and avoid misassignment of [M+H]+ peaks .
Advanced: How do stereoelectronic effects influence the reactivity of the pyrazinone ring?
The pyrazinone ring’s electron-deficient nature directs nucleophilic attacks to the 2- and 5-positions. Electron-withdrawing groups (e.g., benzodioxole) enhance electrophilicity at adjacent carbons, facilitating substitutions. Steric effects from the tert-butylbenzyl group may hinder reactions at the 5-position, requiring catalytic methods (e.g., Pd-mediated cross-coupling) .
Basic: What purification strategies are effective for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Recrystallization from ethanol or ethyl acetate effectively removes byproducts like unreacted hydrazines . For polar intermediates (e.g., carbohydrazides), silica gel chromatography with gradient elution (hexane:EtOAc) is preferred .
Advanced: How can reaction yields be optimized for multi-step syntheses involving sensitive intermediates?
Use protecting groups (e.g., Boc for amines) to stabilize intermediates during cyclization. For air-sensitive steps (e.g., aerobic oxidation), employ Schlenk techniques or catalytic TEMPO . Monitor reaction progress via TLC or in situ FTIR to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
